molecular formula C22H19N3O3S2 B276178 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276178
M. Wt: 437.5 g/mol
InChI Key: QZZKIKPIYNIZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research. It is a thieno[3,2-d]pyrimidine derivative that has been synthesized using various methods. The compound has a wide range of potential applications, including in the field of medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound acts by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. The compound has also been shown to inhibit the activity of certain protein kinases, which play a role in signal transduction pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of fungal and bacterial cells. Additionally, 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to affect various cellular processes, including cell cycle regulation and signal transduction pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential as a tool compound for the study of protein kinases. The compound has also shown potential as an anticancer, antifungal, and antibacterial agent, making it a useful compound for studying these diseases. However, one limitation of using 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is its potential toxicity, as it has been shown to be toxic to some non-cancerous cells.

Future Directions

There are several future directions for the study of 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the further investigation of its potential as an anticancer, antifungal, and antibacterial agent. Another direction is the study of its potential as a tool compound for the study of protein kinases and other cellular processes. Additionally, the development of analogs or derivatives of 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been reported in several research articles. One of the most commonly used methods is the condensation of 4-methoxyphenylacetic acid with 2-mercaptoacetic acid, followed by cyclization with 3-bromoacetylpyridine. The resulting product is then subjected to further reactions to yield the final compound. Other methods involve the use of different starting materials and reagents, but the general approach remains similar.

Scientific Research Applications

6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. The compound has also been investigated for its antifungal and antibacterial properties. Additionally, 6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been used as a tool compound in various biological studies, including as a probe for the study of protein kinases.

properties

Product Name

6-(4-methoxyphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-(2-oxopropylsulfanyl)-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19N3O3S2/c1-14(26)13-29-22-24-18-10-19(16-5-7-17(28-2)8-6-16)30-20(18)21(27)25(22)12-15-4-3-9-23-11-15/h3-11H,12-13H2,1-2H3

InChI Key

QZZKIKPIYNIZRR-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NC2=C(C(=O)N1CC3=CN=CC=C3)SC(=C2)C4=CC=C(C=C4)OC

Canonical SMILES

CC(=O)CSC1=NC2=C(C(=O)N1CC3=CN=CC=C3)SC(=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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